2-Amino-4-methylquinoline-3-carbonitrile
Overview
Description
2-Amino-4-methylquinoline-3-carbonitrile is a chemical compound with the molecular formula C11H9N3 and a molecular weight of 183.21 g/mol . It is a light yellow solid .
Molecular Structure Analysis
The molecular structure of 2-Amino-4-methylquinoline-3-carbonitrile consists of a benzene ring fused with a pyridine moiety . The InChI code is 1S/C11H9N3/c1-7-8-4-2-3-5-10(8)14-11(13)9(7)6-12/h2-5H,1H3,(H2,13,14) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-4-methylquinoline-3-carbonitrile include a boiling point of 399.1°C (predicted), a density of 1.24 g/cm3 (predicted), and a pKa of 3.97 (predicted) . The compound is a light yellow solid .Scientific Research Applications
Synthesis of Novel Derivatives
- Facile Synthesis of Tetrahydropyrimidoquinoline Derivatives : 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile was synthesized and its reactivity studied, indicating potential for developing new chemical entities with diverse applications (Elkholy & Morsy, 2006).
Corrosion Inhibition
- Computational Study on Corrosion Inhibition : Computational analysis showed the potential of certain 2-aminoquinoline derivatives, including 2-amino-4-methylquinoline-3-carbonitrile, as effective corrosion inhibitors for iron, supporting their application in material sciences (Erdoğan et al., 2017).
- Electrochemical and Surface Analysis Studies : These derivatives have shown significant inhibition efficiency against corrosion, confirmed through electrochemical, SEM, AFM, and XPS studies (Singh, Srivastava, & Quraishi, 2016).
Antifungal Activity
- Synthesis and Antifungal Properties Evaluation : A series of 2-aminoquinoline derivatives, including 2-amino-4-methylquinoline-3-carbonitrile, were synthesized and evaluated for their antifungal activity, indicating their potential use in developing new antifungal agents (Gholap et al., 2007).
Synthesis of Heterocyclic Systems
- Chemical Transformations Under Nucleophilic Conditions : The reactivity of 2-aminoquinoline derivatives towards various nucleophilic reagents was explored, leading to the creation of diverse heterocyclic systems (Ibrahim & El-Gohary, 2016).
Antitumor Activity
- Inhibition of β-Catenin in Colorectal Cancer : A specific 2-aminoquinoline derivative demonstrated potential as a ligand for β-Catenin protein, suggesting its role in antitumor activities, particularly in colorectal cancer (Mansour et al., 2021).
Epidermal Growth Factor Receptor (EGFR) Inhibition
- Inhibitors of EGFR Kinase : Certain 2-aminoquinoline derivatives have been identified as effective inhibitors of EGFR kinase, with implications for cancer treatment (Wissner et al., 2000).
properties
IUPAC Name |
2-amino-4-methylquinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-7-8-4-2-3-5-10(8)14-11(13)9(7)6-12/h2-5H,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXUIIMDJKUSES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345260 | |
Record name | 2-Amino-4-methylquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methylquinoline-3-carbonitrile | |
CAS RN |
28448-11-5 | |
Record name | 2-Amino-4-methylquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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